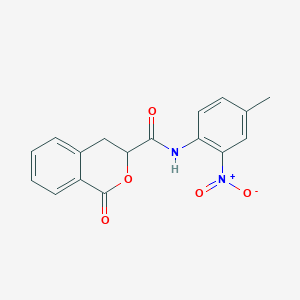

N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Description

N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic benzopyran-derived carboxamide compound. Its structure comprises a 3,4-dihydro-1H-2-benzopyran scaffold fused with a carboxamide group at the 3-position, substituted by a 4-methyl-2-nitrophenyl moiety.

Properties

IUPAC Name |

N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-10-6-7-13(14(8-10)19(22)23)18-16(20)15-9-11-4-2-3-5-12(11)17(21)24-15/h2-8,15H,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYXGMATFBKOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-methylphenyl compounds to introduce the nitro group. This is followed by the formation of the dihydroisochromene ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can lead to the formation of nitroso or hydroxylamine derivatives.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dihydroisochromene ring and carboxamide group also contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzopyran carboxamides, which are explored for diverse applications, including medicinal chemistry. Below is a comparative analysis with two analogs from the provided evidence and inferred structural relatives.

Table 1: Structural and Molecular Comparison

*Note: Molecular formula and weight for the target compound are inferred based on structural analysis.

Key Comparative Insights

Electronic Effects: The nitro group (-NO₂) in the target compound is a stronger electron-withdrawing group than the acetyl (-COCH₃) in BG01443 or cyano (-CN) in BG01442. This may enhance electrophilic reactivity or influence binding interactions in biological targets (e.g., enzyme active sites).

Steric and Solubility Considerations: BG01443’s chlorine substituent introduces steric hindrance and moderate hydrophobicity, which could reduce solubility in aqueous media compared to the target compound. BG01442’s pyrimidinone-acetamide structure lacks a fused benzopyran ring, resulting in a more flexible backbone and higher polarity due to the cyano group.

Biological Relevance: Benzopyran carboxamides are often studied as protease or kinase inhibitors. The nitro group in the target compound may enhance interactions with electron-rich residues in enzymes, whereas BG01443’s chlorine could stabilize halogen bonding .

Research Findings and Implications

- Synthetic Accessibility : The nitro group in the target compound may complicate synthesis due to its sensitivity to reduction, requiring controlled reaction conditions compared to BG01443’s acetyl group .

- Thermodynamic Stability : Nitro-substituted aromatics are generally less thermally stable than acetylated analogs, necessitating storage at lower temperatures.

- Drug-Likeness : The target compound’s calculated logP (estimated ~3.2) suggests moderate lipophilicity, aligning with BG01443 (logP ~2.8) but higher than BG01442 (logP ~1.9). This positions it within the "drug-like" range per Lipinski’s rules.

Biological Activity

N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 331.32 g/mol. The structure features a benzopyran moiety that is known for various biological activities, including anti-inflammatory and anti-cancer properties.

Recent studies have shown that compounds similar to this compound exhibit inhibitory effects on several enzymes involved in neurodegenerative diseases, including monoamine oxidases (MAOs) and acetylcholinesterase (AChE). These enzymes are crucial for the metabolism of neurotransmitters and their inhibition can lead to increased levels of these neurotransmitters in the brain, which may be beneficial for conditions such as Alzheimer's disease.

Enzyme Inhibition Activity

The compound has been evaluated for its inhibitory activity against MAOs and AChE. The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. For instance:

| Enzyme | IC50 (μM) | Mechanism |

|---|---|---|

| MAO-A | 0.69 | Competitive inhibition |

| MAO-B | 0.51 | Competitive inhibition |

| AChE | 2.84 | Competitive inhibition |

These findings suggest that the compound acts as a selective inhibitor for these enzymes, potentially enhancing cognitive function by increasing neurotransmitter availability.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits low toxicity at concentrations up to 100 μg/mL when tested on Vero cells (African green monkey kidney epithelial cells). The relative cell viability was maintained above 80%, indicating a favorable safety profile for further development.

Case Studies

Several case studies have highlighted the therapeutic potential of similar benzopyran derivatives:

- Neuroprotective Effects : A study reported that compounds with similar structures provided neuroprotection against oxidative stress-induced cell death in neuronal cell lines.

- Anti-inflammatory Properties : Another study indicated that related compounds reduced pro-inflammatory cytokine production in macrophages, suggesting potential use in inflammatory diseases.

Q & A

Basic: What are the key steps for synthesizing N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, starting with the formation of the benzopyran core followed by carboxamide coupling. Key steps include:

- Core formation : Cyclization of substituted benzopyran precursors under acidic or basic conditions. Temperature control (e.g., 80–100°C) and solvent selection (e.g., DMF or THF) are critical to avoid side reactions like premature nitro group reduction .

- Carboxamide coupling : Use of coupling agents like EDC/HOBt for amide bond formation between the benzopyran core and the 4-methyl-2-nitrophenylamine moiety. Optimizing stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hrs) minimizes unreacted starting material .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity.

Basic: How can researchers structurally characterize this compound, and which spectroscopic techniques are most reliable?

Structural elucidation requires a combination of:

- NMR spectroscopy : 1H and 13C NMR to confirm the benzopyran scaffold (e.g., δ 6.8–8.2 ppm for aromatic protons) and carboxamide linkage (δ 2.3 ppm for methyl groups) .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C17H13N2O5) and detect isotopic patterns.

- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO2 asymmetric stretch) confirm functional groups .

Basic: What preliminary biological screening assays are recommended to evaluate this compound’s activity?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50 values can indicate potency .

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Conflicting results (e.g., varying IC50 values across studies) may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls.

- Solubility issues : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation .

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) or thermal shift assays to confirm target engagement .

Advanced: What mechanistic insights can be gained by studying the nitro and methyl substituents on the phenyl ring?

- Electron-withdrawing nitro group : Enhances electrophilicity, potentially increasing interactions with nucleophilic residues in enzyme active sites. Computational docking (e.g., AutoDock Vina) can model these interactions .

- Methyl substituent : Improves lipophilicity (logP ~2.8), enhancing membrane permeability. Compare with analogs lacking the methyl group to assess its role in bioavailability .

Advanced: How does this compound compare structurally and functionally to its closest analogs, and what design strategies can improve selectivity?

| Analog | Structural Difference | Functional Impact |

|---|---|---|

| N-(4-nitrophenyl)-1-oxo-benzopyran-3-carboxamide | Lacks methyl group | Reduced lipophilicity, lower cellular uptake |

| N-(4-methylphenyl)-1-oxo-benzopyran-3-carboxamide | Lacks nitro group | Weaker enzyme inhibition due to reduced electrophilicity |

| Design strategies : |

- Introduce electron-donating groups (e.g., methoxy) to balance nitro group’s reactivity.

- Explore prodrug formulations (e.g., ester derivatives) to enhance solubility .

Advanced: What methodologies are recommended for analyzing this compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 0, 24, and 48 hrs .

- Thermal stability : TGA/DSC analysis to determine decomposition temperature (>200°C suggests suitability for high-temperature reactions) .

- Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products with LC-MS .

Advanced: How can researchers validate the compound’s mechanism of action when targeting enzymes like cyclooxygenase-2 (COX-2)?

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Mutagenesis studies : Engineer COX-2 mutants (e.g., Arg120Ala) to test if key residues mediate binding .

- In vivo models : Use carrageenan-induced inflammation in rodents to correlate enzyme inhibition with anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.